molecular formula C48H36N4Pd B15245472 (meso-Tetra-p-tolylporphinato)palladium

(meso-Tetra-p-tolylporphinato)palladium

Cat. No.: B15245472
M. Wt: 775.2 g/mol
InChI Key: UHMQZKBGNWKLQY-UHFFFAOYSA-N
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Description

(meso-Tetra-p-tolylporphinato)palladium is a coordination complex that features a palladium ion coordinated to a porphyrin ligand The porphyrin ligand in this compound is substituted with four p-tolyl groups at the meso positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (meso-Tetra-p-tolylporphinato)palladium typically involves the reaction of palladium salts with meso-tetra-p-tolylporphyrin. One common method is the reaction of meso-tetra-p-tolylporphyrin with palladium(II) acetate in a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(meso-Tetra-p-tolylporphinato)palladium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes. Substitution reactions result in new palladium complexes with different ligands .

Scientific Research Applications

(meso-Tetra-p-tolylporphinato)palladium has several scientific research applications:

Mechanism of Action

The mechanism by which (meso-Tetra-p-tolylporphinato)palladium exerts its effects involves coordination to target molecules. In catalysis, the palladium center facilitates the formation and breaking of chemical bonds. In biological applications, the compound can interact with DNA through intercalation or coordination to nucleobases, disrupting cellular processes and potentially leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • meso-Tetraphenylporphinato)palladium
  • meso-Tetra-(4-pyridyl)porphyrin/palladium

Uniqueness

(meso-Tetra-p-tolylporphinato)palladium is unique due to the presence of p-tolyl groups, which can influence its electronic properties and reactivity. Compared to meso-tetraphenylporphinato)palladium, the p-tolyl substituents can provide different steric and electronic environments, potentially leading to variations in catalytic activity and biological interactions .

Properties

Molecular Formula

C48H36N4Pd

Molecular Weight

775.2 g/mol

IUPAC Name

palladium(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Pd/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

UHMQZKBGNWKLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pd+2]

Origin of Product

United States

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